REACTION_CXSMILES
|
[CH:1]([OH:4])([CH3:3])[CH3:2].[Na].[C:6]([C:8]1[CH:9]=[CH:10][C:11](I)=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])#[N:7]>[Cu]Br>[C:6]([C:8]1[CH:9]=[CH:10][C:11]([O:4][CH:1]([CH3:3])[CH3:2])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])#[N:7] |^1:4|
|
Name
|
|
Quantity
|
198 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
19.8 mmol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
6.59 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)O)C1)I
|
Name
|
copper (I) bromide
|
Quantity
|
1.32 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved (30 min.)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)O)C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |